Cas no 1428363-11-4 (2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline)

2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
- 3,4-dihydro-1H-isoquinolin-2-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone
- 1428363-11-4
- 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
- F6212-0076
- AKOS024539234
- (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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- インチ: 1S/C16H17N3O2/c20-15(14-10-17-19-7-3-9-21-16(14)19)18-8-6-12-4-1-2-5-13(12)11-18/h1-2,4-5,10H,3,6-9,11H2
- InChIKey: TWIADWQBEUPKJG-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2=C(C1)C=CC=C2)(C1=C2N(N=C1)CCCO2)=O
計算された属性
- せいみつぶんしりょう: 283.132076794g/mol
- どういたいしつりょう: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6212-0076-5μmol |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-10μmol |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-20mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-2mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-30mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-5mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-4mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6212-0076-10mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-25mg |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6212-0076-2μmol |
2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline |
1428363-11-4 | 2μmol |
$85.5 | 2023-09-09 |
2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to Compound with CAS No. 1428363-11-4 and Product Name: 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
The compound with the CAS number 1428363-11-4 and the product name 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug discovery and development. The combination of a pyrazolo[3,2-b][1,3]oxazine core with a tetrahydroisoquinoline moiety creates a scaffold that is both pharmacologically intriguing and synthetically versatile.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The pyrazolo[3,2-b][1,3]oxazine scaffold is known for its ability to interact with various biological targets, making it a valuable component in the development of drugs targeting neurological disorders, inflammatory conditions, and other diseases. The presence of the tetrahydroisoquinoline group further enhances the pharmacological potential of this compound by contributing to its binding affinity and metabolic stability.
In particular, the 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline structure has been investigated for its potential role in modulating enzyme activity and receptor interactions. Studies have shown that this compound can exhibit inhibitory effects on certain enzymes involved in disease pathways, suggesting its utility as a lead compound for further drug development. The carbonyl group at the 3-position of the pyrazolo[3,2-b][1,3]oxazine ring is particularly noteworthy, as it provides a site for further functionalization and derivatization.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the pyrazolo[3,2-b][1,3]oxazine core followed by its coupling with the tetrahydroisoquinoline moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of modern spectroscopic methods like NMR and mass spectrometry has been crucial in characterizing the intermediate and final products.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The pyrazolo[3,2-b][1,3]oxazine scaffold has been shown to interact with receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the tetrahydroisoquinoline group is known for its role in modulating neurotransmitter systems, making this compound a promising candidate for further investigation.
Recent preclinical studies have demonstrated that derivatives of this compound exhibit significant therapeutic effects in animal models of these diseases. These studies have focused on evaluating the compound's ability to cross the blood-brain barrier and interact with target proteins. The results have been encouraging, showing that this compound can modulate disease-related pathways without significant side effects.
The pharmacokinetic properties of 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline have also been extensively studied. These studies have revealed that the compound has a favorable pharmacokinetic profile with good oral bioavailability and moderate metabolic stability. This makes it an attractive candidate for further development into a drug candidate.
In conclusion,the compound with CAS number 1428363-11-4 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a valuable asset in the fight against various diseases. Further research is warranted to fully explore its therapeutic potential and develop it into a novel therapeutic agent.
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